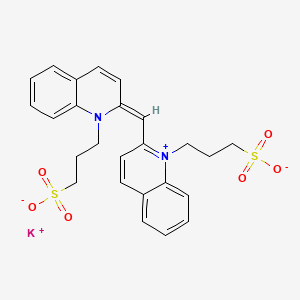
Hydrogen 1-(3-sulphonatopropyl)-2-((1-(3-sulphonatopropyl)-1H-quinolin-2-ylidene)methyl)quinolinium, potassium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydrogen 1-(3-sulphonatopropyl)-2-((1-(3-sulphonatopropyl)-1H-quinolin-2-ylidene)methyl)quinolinium, potassium salt is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a quinolinium core with sulphonatopropyl groups, making it highly soluble in water and other polar solvents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hydrogen 1-(3-sulphonatopropyl)-2-((1-(3-sulphonatopropyl)-1H-quinolin-2-ylidene)methyl)quinolinium, potassium salt typically involves the following steps:
Formation of the Quinolinium Core: The quinolinium core is synthesized through a series of condensation reactions involving quinoline derivatives.
Introduction of Sulphonatopropyl Groups: The sulphonatopropyl groups are introduced via sulfonation reactions using reagents such as 1,3-propane sultone.
Final Assembly: The final compound is assembled by reacting the sulphonatopropyl-substituted quinoline with potassium salts under controlled conditions to form the desired potassium salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Hydrogen 1-(3-sulphonatopropyl)-2-((1-(3-sulphonatopropyl)-1H-quinolin-2-ylidene)methyl)quinolinium, potassium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinolinium oxides.
Reduction: Reduction reactions can convert the quinolinium core to dihydroquinoline derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Quinolinium oxides.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinolinium compounds depending on the nucleophile used.
Scientific Research Applications
Hydrogen 1-(3-sulphonatopropyl)-2-((1-(3-sulphonatopropyl)-1H-quinolin-2-ylidene)methyl)quinolinium, potassium salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in studies involving cell signaling and molecular interactions due to its ability to interact with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of Hydrogen 1-(3-sulphonatopropyl)-2-((1-(3-sulphonatopropyl)-1H-quinolin-2-ylidene)methyl)quinolinium, potassium salt involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and immune response.
Comparison with Similar Compounds
Hydrogen 1-(3-sulphonatopropyl)-2-((1-(3-sulphonatopropyl)-1H-quinolin-2-ylidene)methyl)quinolinium, potassium salt can be compared with other similar compounds such as:
4-methyl-1-(3-sulphonatopropyl)pyridinium: Similar in structure but with a pyridinium core instead of a quinolinium core.
N-3-Sulfopropyl-4-methylpyridinium: Another pyridinium derivative with sulphonatopropyl groups.
The uniqueness of this compound lies in its quinolinium core, which imparts distinct chemical and biological properties compared to pyridinium-based compounds .
Properties
CAS No. |
94166-46-8 |
|---|---|
Molecular Formula |
C25H25KN2O6S2 |
Molecular Weight |
552.7 g/mol |
IUPAC Name |
potassium;3-[(2Z)-2-[[1-(3-sulfonatopropyl)quinolin-1-ium-2-yl]methylidene]quinolin-1-yl]propane-1-sulfonate |
InChI |
InChI=1S/C25H26N2O6S2.K/c28-34(29,30)17-5-15-26-22(13-11-20-7-1-3-9-24(20)26)19-23-14-12-21-8-2-4-10-25(21)27(23)16-6-18-35(31,32)33;/h1-4,7-14,19H,5-6,15-18H2,(H-,28,29,30,31,32,33);/q;+1/p-1 |
InChI Key |
RCIVRERZMVXAKE-UHFFFAOYSA-M |
Isomeric SMILES |
C1=CC=C2C(=C1)C=C/C(=C/C3=[N+](C4=CC=CC=C4C=C3)CCCS(=O)(=O)[O-])/N2CCCS(=O)(=O)[O-].[K+] |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=CC3=[N+](C4=CC=CC=C4C=C3)CCCS(=O)(=O)[O-])N2CCCS(=O)(=O)[O-].[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


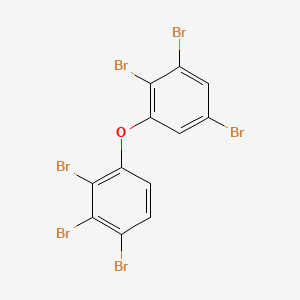


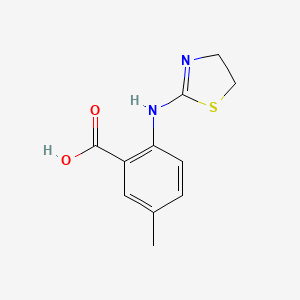
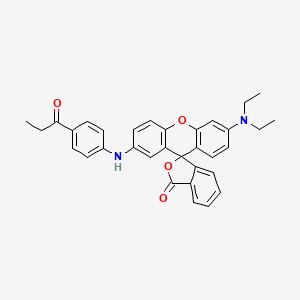
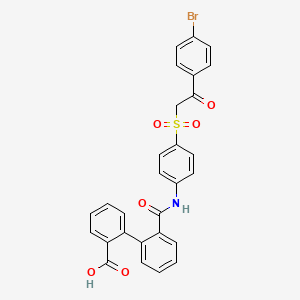
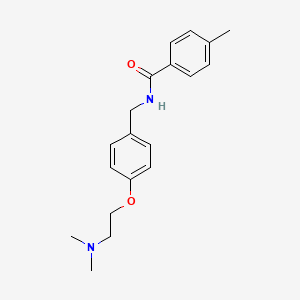

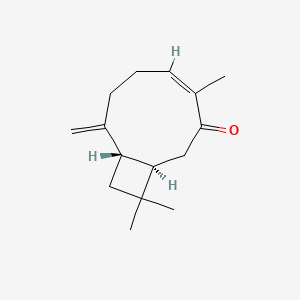
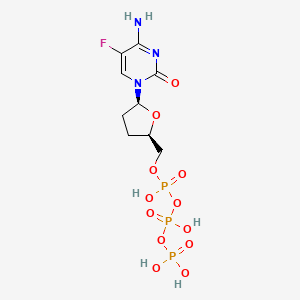
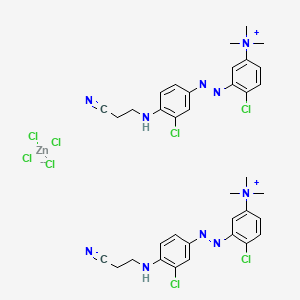

![11-[[(3aS,5aR,5bR,7aS,11aS,11bR)-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,11,11b,12,13,13a,13b-tetradecahydrocyclopenta[a]chrysene-3a-carbonyl]amino]undecanoic acid](/img/structure/B12716461.png)

